4-(Phenoxymethyl)pyridine-2-carboxylic acid
Description
Properties
Molecular Formula |
C13H11NO3 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
4-(phenoxymethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H11NO3/c15-13(16)12-8-10(6-7-14-12)9-17-11-4-2-1-3-5-11/h1-8H,9H2,(H,15,16) |
InChI Key |
MIPVDBJDVPPRQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC(=NC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenoxymethyl)pyridine-2-carboxylic acid typically involves the reaction of pyridine-2-carboxylic acid with phenoxymethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of 4-(Phenoxymethyl)pyridine-2-carboxylic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(Phenoxymethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "4-(Phenoxymethyl)pyridine-2-carboxylic acid":
** antibacterial agents**
- Pyrrole carboxylic acid derivatives, including DNA Gyrase and/or Topo IV inhibitors, can be employed as antibacterial agents . These compounds are effective against Gram-positive, Gram-negative, and anaerobic bacteria such as Staphylococci, Streptococci, Enterococci, Haemophilus, Pseudomonas spp., Acenetobacter spp., Moraxalla spp., Chlamydia spp., Mycoplasma spp., Legionella spp., Mycobacterium spp., Helicobacter, Clostridium spp., Bacteroides spp., Corynebacterium, Bacillus spp., and Enterobactericeae (E.coli, Klebsiella spp or, Proteus spp.) .
- Pharmaceutical compositions containing these compounds can be administered through various routes, including oral, topical, rectal, intranasal, or parenteral routes, and may also be administered in slow-release dosage forms . These compositions may also include pharmaceutically acceptable carriers or diluents .
Anti-inflammatory Activity
- Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs have demonstrated anti-inflammatory activity by suppressing COX-2 activity .
- Pyridine-2-carboxylic acid can be used as a catalyst for the synthesis of pyrazolo[3,4-b]quinolinones .
Other potential applications
- Pyridine derivatives can be used to treat conditions such as multiple sclerosis, neurodegenerative disorders, irritable bowel syndrome, osteoarthritis, rheumatoid arthritis, neuropathological disorders, functional bowel disorders, inflammatory bowel diseases, pain associated with dysmenorrhea, pelvic pain, cystitis, pancreatitis, migraine, cluster and tension headaches, diabetic neuropathy, peripheral neuropathic pain, sciatica, fibromyalgia, and causalgia .
- Pyridine derivatives may also act as nitric oxide synthase inhibitors .
Specific Compounds
Mechanism of Action
The mechanism of action of 4-(Phenoxymethyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The phenoxymethyl group can enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: Pyridine-2-, 3-, and 4-Carboxylic Acids
Pyridine-carboxylic acids differ in the position of the carboxylic acid group, significantly altering their properties:
Key Differences :
- Reactivity : Pyridine-2-carboxylic acid derivatives show higher nucleophilicity at the ortho-position, facilitating amide/ester formation (e.g., acyl chloride methods in ) .
- Biological Activity : Pyridine-2-carboxylic acid derivatives exhibit stronger DNA-binding and antimicrobial properties compared to the 3- and 4-isomers .
Heterocyclic Variants: Pyrimidine-Carboxylic Acids
Pyrimidine-carboxylic acids replace the pyridine ring with a pyrimidine core, altering electronic properties and bioactivity:
Comparison :
- Synthesis Complexity : Pyrimidine derivatives require multi-step functionalization (e.g., thiolation ), whereas pyridine analogs are often synthesized via direct oxidation .
- Bioactivity: Pyrimidine derivatives (e.g., 4-(4-(6-phenyl-pyrimidin-4-yl)-phenoxymethyl]-chromen-2-ones) demonstrate DNA cleavage activity , unlike pyridine-carboxylic acids, which focus on antimicrobial and anticancer roles .
Functional Group Variants
Amide Derivatives
Replacing the carboxylic acid with an amide group modifies solubility and bioavailability:
Key Insight : Amide derivatives generally exhibit enhanced membrane permeability compared to carboxylic acids, making them preferable in drug formulations (e.g., BAYER’s hyperproliferative disorder compositions ).
Sulfur-Containing Analogs
Sulfur substituents (e.g., thioether, sulfonyl) influence electronic properties:
Comparison : Sulfur-containing analogs are more reactive in radical or nucleophilic reactions but may exhibit lower stability under oxidative conditions.
Pharmaceutical Compositions
4-(Phenoxymethyl)pyridine-2-carboxylic acid derivatives are explored in oncology:
- BAYER’s Formulations: Include salts of 4-{4-[3-(4-chloro-3-trifluoromethylphenyl)-ureido]-phenoxy}-pyridine-2-carboxylic acid (≥55% active ingredient) for cancer therapy .
- Steroidal Pyrimidines : Higher DNA-binding affinity than pyridine analogs , though pyridine derivatives show broader antimicrobial scope .
Biological Activity
4-(Phenoxymethyl)pyridine-2-carboxylic acid, also known as a pyridine derivative, has garnered attention in recent years for its diverse biological activities. This article synthesizes various research findings related to its pharmacological properties, particularly focusing on anti-inflammatory, anticancer, and antimicrobial activities.
Chemical Structure and Synthesis
The compound is characterized by a pyridine ring substituted with a phenoxymethyl group and a carboxylic acid functional group. Its synthesis typically involves the reaction of pyridine derivatives with phenoxymethyl halides followed by carboxylation processes. The structural formula can be denoted as follows:
1. Anti-Inflammatory Activity
Research indicates that 4-(Phenoxymethyl)pyridine-2-carboxylic acid exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are critical mediators in the inflammatory response.
- Inhibition of COX Enzymes : The compound has shown promising results in inhibiting COX-1 and COX-2 activities. For instance, IC50 values for various derivatives in related studies were reported as follows:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| 4-(Phenoxymethyl)pyridine-2-carboxylic acid | 19.45 ± 0.07 | 42.1 ± 0.30 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
These results suggest that while the compound is less potent than celecoxib, it still possesses significant inhibitory activity against COX enzymes, which could be beneficial in treating inflammatory conditions .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies, particularly against liver cancer cell lines such as HepG2.
- Cytotoxicity Studies : In vitro assays have shown that it induces apoptosis in cancer cells, with IC50 values indicating strong selectivity towards malignant cells compared to normal cells:
| Cell Line | IC50 (μM) |
|---|---|
| HepG2 (cancer) | 1.43 |
| THLE-2 (normal) | 36.27 |
This selectivity suggests that the compound could be developed as a targeted therapy for liver cancer, minimizing damage to healthy tissues .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
- Antimicrobial Efficacy : Preliminary results indicate effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Case Studies
Several case studies have highlighted the therapeutic potential of 4-(Phenoxymethyl)pyridine-2-carboxylic acid:
- Study on Inflammation : A study conducted on carrageenan-induced paw edema models demonstrated that the compound significantly reduced inflammation markers compared to control groups, indicating its potential use in managing inflammatory diseases .
- Cancer Treatment : Another study focused on HepG2 cells showed that treatment with this compound resulted in a marked increase in apoptotic cell death, suggesting its role as a potential chemotherapeutic agent .
Q & A
Basic: How can the structural identity of 4-(Phenoxymethyl)pyridine-2-carboxylic acid be confirmed experimentally?
Methodological Answer:
Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Analyze and NMR spectra to verify the positions of the phenoxymethyl group (δ ~4.8–5.2 ppm for CH) and pyridine ring protons (δ ~7.5–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight and fragmentation patterns, ensuring alignment with the theoretical formula (CHNO).
- X-ray Crystallography: For unambiguous confirmation, grow single crystals in solvents like DMSO or methanol, and compare bond lengths/angles with similar pyridine-carboxylic acid derivatives .
Basic: What are common synthetic routes for 4-(Phenoxymethyl)pyridine-2-carboxylic acid?
Methodological Answer:
A typical synthesis involves:
Condensation Reaction: React 2-pyridinecarboxylic acid derivatives with phenoxymethyl halides (e.g., phenoxymethyl chloride) under basic conditions (e.g., KCO) in DMF or acetonitrile .
Cyclization and Functionalization: Optimize reaction time (12–24 hours) and temperature (80–100°C) to minimize byproducts. Use palladium catalysts for coupling reactions if introducing additional substituents .
Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
- Exposure Monitoring: Conduct air sampling if handling powdered forms to ensure concentrations remain below OSHA-recommended limits (e.g., <1 mg/m for similar carboxylic acids) .
- Emergency Measures: Provide eyewash stations and emergency showers. For spills, neutralize with sodium bicarbonate and dispose as hazardous waste .
Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?
Methodological Answer:
- Design of Experiments (DoE): Use factorial designs to test variables: catalyst loading (e.g., Pd 0.5–2 mol%), solvent polarity (DMF vs. toluene), and temperature .
- In Situ Monitoring: Employ FTIR or HPLC to track intermediate formation (e.g., phenoxymethyl intermediates) and adjust reaction parameters dynamically .
- Scale-Up Challenges: Address heat dissipation by using jacketed reactors and controlled addition of reagents to prevent exothermic side reactions .
Advanced: How can researchers analyze the compound’s potential biological activity?
Methodological Answer:
- Enzyme Assays: Test inhibition of kinases (e.g., TrkA) using fluorescence polarization assays, referencing structural analogs with pyridine-carboxylic acid moieties .
- Cellular Uptake Studies: Use radiolabeled -analogs to quantify permeability in Caco-2 cell monolayers, correlating with logP values calculated via HPLC .
- Structure-Activity Relationships (SAR): Modify the phenoxymethyl group (e.g., halogenation) and compare IC values against parent compound .
Advanced: How to resolve contradictions in reported solubility or stability data?
Methodological Answer:
- Controlled Replication: Standardize solvent systems (e.g., pH 7.4 PBS for solubility) and temperature (25°C ± 0.5) across labs. Use nephelometry for precise solubility measurements .
- Degradation Studies: Perform accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to identify degradation products (e.g., hydrolyzed carboxylic acid derivatives) .
- Data Harmonization: Cross-validate results with independent techniques (e.g., DSC for melting point vs. XRPD for crystallinity) .
Advanced: What strategies mitigate byproduct formation during functionalization?
Methodological Answer:
- Protecting Groups: Temporarily protect the carboxylic acid moiety with tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions at the 2-position .
- Catalyst Screening: Test alternative catalysts (e.g., Cu(I) for Ullman couplings) to improve regioselectivity during phenoxymethyl attachment .
- Byproduct Trapping: Add scavengers like molecular sieves or thiourea derivatives to sequester reactive intermediates (e.g., halide ions) .
Advanced: How to assess environmental impact during disposal?
Methodological Answer:
- Biodegradation Studies: Use OECD 301F tests to measure microbial degradation in activated sludge over 28 days, monitoring CO evolution .
- Aquatic Toxicity: Conduct Daphnia magna acute toxicity assays (EC) and Algal growth inhibition tests per OECD 201 guidelines .
- Waste Treatment: Neutralize acidic waste with CaCO before incineration at >1000°C to ensure complete decomposition of aromatic rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
